molecular formula C29H22ClN3O B375300 (4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile

(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile

Katalognummer: B375300
Molekulargewicht: 464g/mol
InChI-Schlüssel: XYZPQTGUBKVTLR-IZLXSDGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Eigenschaften

Molekularformel

C29H22ClN3O

Molekulargewicht

464g/mol

IUPAC-Name

(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile

InChI

InChI=1S/C29H22ClN3O/c1-34-28-27(20-9-3-2-4-10-20)29(33(32(28)19-31)22-17-15-21(30)16-18-22)25-13-7-5-11-23(25)24-12-6-8-14-26(24)29/h2-18,27-28H,1H3/t27-,28+/m1/s1

InChI-Schlüssel

XYZPQTGUBKVTLR-IZLXSDGUSA-N

SMILES

COC1C(C2(C3=CC=CC=C3C4=CC=CC=C42)N(N1C#N)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Isomerische SMILES

CO[C@H]1[C@H](C2(C3=CC=CC=C3C4=CC=CC=C42)N(N1C#N)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Kanonische SMILES

COC1C(C2(C3=CC=CC=C3C4=CC=CC=C42)N(N1C#N)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] typically involves multiple steps, starting with the preparation of the pyrazolidine ringThe specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other spiro compounds and pyrazolidine derivatives. Compared to these, 1-(4-chlorophenyl)-2-cyano-3-methoxy-4-phenylspiro[pyrazolidine-5,9’-(9’H)-fluorene] is unique due to its specific substituents and the presence of both a cyano and a methoxy group, which can influence its reactivity and biological activity. Examples of similar compounds include 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine and 3(5)-substituted pyrazoles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.